[6,6]-Phenyl-C71-Butyric Acid Methyl Ester, also known as-Phenyl-C71-butyrate or PCBM, is a well-established n-type organic semiconductor material widely employed in organic solar cells (OSCs) [, ]. Its function within OSCs is to accept electrons generated from the light-absorbing component, typically a p-type organic material, and facilitate their transport to the device's electrode [].
The significant appeal of PCBM in OSCs stems from several key properties:
These properties have contributed to PCBM becoming a standard electron acceptor material in OSC research, serving as a benchmark for the development of novel materials.
Beyond OSCs,-Phenyl-C71-Butyric Acid Methyl Ester also finds applications in organic field-effect transistors (OFETs) []. OFETs are fundamental components in organic electronics, functioning as switches or amplifiers for electronic signals.
In OFETs, PCBM can function as an electron transport layer (ETL). The ETL plays a crucial role in extracting charges from the channel, the region where current conduction occurs, and efficiently injecting them into the drain electrode [].
The use of PCBM as an ETL in OFETs offers advantages such as:
[6,6]-Phenyl-C71-butyric Acid Methyl Ester is a fullerene derivative characterized by its unique structure that includes a phenyl group and a butyric acid moiety attached to a C71 fullerene core. This compound is known for its electron-accepting properties, making it a valuable material in organic solar cells. Its structure enhances solubility and compatibility with various organic materials used in photovoltaic applications.
In organic photovoltaics, PCBM plays a critical role as an electron acceptor material. When a photon strikes a conjugated polymer (donor material) in the OPV device, an exciton (bound electron-hole pair) is generated. The exciton separates at the donor-acceptor interface, and the electron is transferred from the excited donor to the lowest unoccupied molecular orbital (LUMO) of PCBM. This charge separation allows for efficient conversion of light energy into electrical current [].
The chemical reactivity of [6,6]-Phenyl-C71-butyric Acid Methyl Ester primarily involves its role as an electron acceptor in organic photovoltaic systems. It participates in charge transfer processes when combined with electron donors like conjugated polymers. The compound undergoes various reactions including:
Research indicates that fullerene derivatives, including [6,6]-Phenyl-C71-butyric Acid Methyl Ester, exhibit various biological activities. These include:
The synthesis of [6,6]-Phenyl-C71-butyric Acid Methyl Ester typically involves:
A common synthetic route includes the reaction of C71 fullerene with phenylbutyric acid under acidic conditions to yield the ester product.
Studies on the interactions of [6,6]-Phenyl-C71-butyric Acid Methyl Ester with various polymers and small molecules have shown that it forms stable complexes that enhance charge transport properties. These interactions are crucial for optimizing the performance of organic electronic devices. Techniques such as spectroscopy and microscopy are often employed to analyze these interactions at the molecular level.
Several compounds share structural or functional similarities with [6,6]-Phenyl-C71-butyric Acid Methyl Ester. These include:
Compound | Fullerene Core | Properties |
XLogP3 21.4
Hydrogen Bond Acceptor Count 2
Exact Mass 1030.099379685 g/mol
Monoisotopic Mass 1030.099379685 g/mol
Heavy Atom Count 84
General Manufacturing Information
3'H-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3'-butanoic acid, 3'-phenyl-, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance. Dates
Modify: 2023-08-19
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